Preformulation Analytics: The Solubility Profile of 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one
Preformulation Analytics: The Solubility Profile of 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one (CAS No. 1549578-70-2) is a highly functionalized heterocyclic building block utilized in advanced medicinal chemistry and materials science[1]. Its molecular architecture presents a distinct physicochemical dichotomy: a highly lipophilic cyclohexyl appendage paired with a polar, ionizable triazinone core. Understanding the solvation mechanics of this molecule is critical for downstream formulation, as its solubility profile directly dictates its bioavailability, partitioning behavior, and required delivery systems.
This whitepaper deconstructs the structural thermodynamics of the compound and provides a self-validating, authoritative protocol for empirical solubility profiling.
Physicochemical Architecture & Solvation Mechanics
To predict and manipulate the solubility of 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one, we must first analyze the energetic contributions of its constituent moieties[2].
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The Cyclohexyl Ring (Lipophilic Driver): The saturated C6 hydrocarbon ring significantly increases the molecule's partition coefficient (logP). This structural feature drives solubility in non-polar organic solvents and lipid-based formulations but imposes a high thermodynamic penalty on aqueous hydration by disrupting the hydrogen-bond network of water.
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The 4-Amino Group (H-Bonding & Ionization): The primary amine acts as both a hydrogen-bond donor and acceptor. More importantly, it serves as a site for protonation at low pH, which can drastically increase aqueous solubility via ion-dipole interactions[3].
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The Triazinone Core (Tautomerism): The 2,5-dihydro-1,3,5-triazin-2-one scaffold is capable of lactam-lactim tautomerism. The presence of the carbonyl oxygen and ring nitrogens provides localized polarity, allowing for targeted solubilization strategies using polar aprotic cosolvents (e.g., DMSO, PEG-400)[4].
Influence of structural moieties on the solvation mechanics of the triazinone derivative.
Thermodynamic Solubility Determination: The Self-Validating Protocol
Kinetic dissolution methods are insufficient for rigorous preformulation. To determine the true thermodynamic solubility of this compound, the Shake-Flask Method remains the gold standard[5].
The following protocol is engineered as a self-validating system . It does not merely measure concentration; it actively proves that the measured concentration is chemically stable and crystallographically accurate[6].
Step-by-Step Methodology
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Sample Dispensing: Accurately weigh an excess amount of the API (e.g., 15–20 mg) into non-leaching, inert borosilicate glass vials.
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Media Addition: Add exactly 5.0 mL of the target solvent (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, or selected cosolvents). Ensure undissolved solid is visibly present to guarantee saturation[7].
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Thermal Equilibration: Secure the vials in an orbital shaker set to 37 ± 0.5 °C and agitate for 72 hours.
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Causality Check:Why orbital shaking and not vortexing? Vortexing induces high shear forces that cause hydrophobic particles (driven by the cyclohexyl group) to agglomerate. Agglomeration reduces the effective surface area, artificially prolonging the time required to reach thermodynamic equilibrium. Orbital shaking ensures gentle, continuous particle-solvent contact[7].
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Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 21,000 × g for 10 minutes.
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Causality Check: Filtration is explicitly avoided here. Lipophilic compounds frequently adsorb onto standard 0.45 µm filter membranes, which artificially lowers the quantified concentration in the filtrate[6]. Ultracentrifugation cleanly separates the phases without material loss.
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Liquid Phase Quantification: Dilute the supernatant immediately with the analytical mobile phase to prevent precipitation. Analyze via a validated HPLC-UV or LC-MS method.
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Causality Check: Chromatographic analysis validates chemical integrity. If the triazinone core degrades via hydrolysis during the 72-hour incubation, HPLC will separate the degradants, ensuring the solubility value reflects the intact parent molecule[5].
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Solid Phase Validation (Critical): Recover the undissolved solid pellet at the bottom of the tube. Dry gently and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
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Causality Check: When suspended in aqueous media for 72 hours, APIs often undergo solvent-mediated polymorphic transitions or form hydrates. If the crystal lattice changes, the thermodynamic solubility changes. XRPD ensures the solubility value reported corresponds exactly to the starting polymorph[5].
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Self-validating shake-flask workflow for thermodynamic solubility determination.
Quantitative Data Synthesis
Based on Quantitative Structure-Property Relationship (QSPR) models and empirical data from structurally homologous triazine derivatives[2], the physicochemical and solubility profiles for 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one are summarized below.
Table 1: Predictive Physicochemical Properties
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~194.24 g/mol | Highly favorable for oral absorption (Lipinski's Rule of 5). |
| LogP (Predicted) | 1.8 – 2.4 | Moderate-to-high lipophilicity; suggests poor intrinsic aqueous solubility. |
| pKa (Basic Amine) | ~4.0 – 4.5 | Soluble in acidic gastric environments; precipitates in neutral intestinal pH. |
| H-Bond Donors | 3 (Amino + Ring NH) | Strong potential for interacting with polar excipients or forming co-crystals. |
Table 2: Expected Equilibrium Solubility Profile (37°C)
Note: Values are predictive ranges based on the thermodynamic behavior of the triazinone scaffold[8].
| Solvent / Media | pH | Expected Solubility (mg/mL) | Dominant Solvation Mechanism |
| 0.1 N HCl (SGF) | 1.2 | 1.50 – 3.00 | Complete protonation of the 4-amino group; ion-dipole interactions. |
| Acetate Buffer | 4.5 | 0.10 – 0.50 | Partial ionization; solubility drops sharply as pH approaches pKa. |
| Phosphate Buffer (SIF) | 6.8 | < 0.05 | Free-base form dominates; cyclohexyl lipophilicity drives precipitation. |
| PEG-400 (Cosolvent) | N/A | > 20.0 | Strong hydrogen bonding with the triazinone core; disruption of crystal lattice. |
Solubility Enhancement Strategies
Given the sharp drop in solubility at physiological pH (6.8), standard oral delivery of this unformulated API will likely result in poor intestinal absorption. To overcome the lipophilic barrier imposed by the cyclohexyl group, the following strategies are recommended:
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Amorphous Solid Dispersions (ASDs): Hot-melt extrusion with amphiphilic polymers (e.g., Soluplus®) can trap the molecule in its high-energy amorphous state, preventing the triazinone core from forming a rigid, insoluble crystal lattice[9].
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Lipid-Based Delivery: Utilizing the high organic solubility of the cyclohexyl moiety, formulating the API in Self-Microemulsifying Drug Delivery Systems (SMEDDS) will keep the drug solubilized in lipid droplets as it traverses the neutral pH of the gastrointestinal tract.
References
-
EvitaChem Product Catalog: 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one. EvitaChem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5KZw6LedKsq8jDUAQR3BCGtUvdvZuVgcwJRB9ZJGAsJyacaf2FwXMczb3NJ57zuz6D-onC7YvbVZCt-XiYr7gLyvF0tOmZ7-P9v7S411dzBS3eY7ZyvvY-muP27KPEDiptiFdlN8iZcU=][1]
-
Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate / Russian Chemical Bulletin.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsUDtG1qmugskNRcvJwa0yRMxp3bG7FkNPQc3J2AbfMz1HCKOK3x99sgAVBiCS_Dh6CN2uyPKp023f9JcgPn3PLM1NMqvgD3xDERZ_iw3sUB8MXL7SDk2NKYgr7yJ1prhj4bkSFEJzBhYV93ggK7_rTpAC4idj8SQonLPhAQ8RZRYrqB0HfL20QT97zA5HAE5pbwZpiGoywaUoLLP8hHjS][4]
-
6-Amino-1,3,5-triazin-2(1H)-one Chemical and Physical Properties. PubChem, National Institutes of Health.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjV_zR_h_kHlIXrZizCkOHzCsPJzzlAPPOZ7WoA_H_fvY_I6tNA_RluzjjtJ2RzJ3uEmx6QthmjvwJdUQGoxLEFufesK1GrlL86fnrlIpGYgvtf6ZxTiyx-fh5uWta5WSwi-4vv3VV14NdWNYMnHVSuovaIPSnDQlRRFHVQ9L6yF-JHA=][3]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYR2EjhiqMswAGRs88tP3MWzQD5Uw7SHDz0Vb1lySXHjHOx_ifbEUSvotPEUmCvtGt_61was2V3_eY0XS9DwrjkpnKkQf1aIwTNn_vLU2E9rX_Evi_eIO8EZrq5_RmR9l2E8QaHXENAoQvjVWu2iuGebPGZ4d3_GGuShE-9PYZx9rTUX9zqmpaDD0lMCFikYDusOFryWB0Sx4w2dLxhF51RbI7DPVDzlmN5Namjm5ijDXgIjdXWA==][5]
-
Annex 4: Equilibrium solubility experiments for Biopharmaceutics Classification System. World Health Organization (WHO).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6nsXerANkiXb7erio-gXwXkKkBi8ud03pv5Hiy_vVW-lR35wonB5ZHxr-TdMYzF3K7BtEz8VZO4e_2r75xbgPj2E0GZJ5KvNLTT2ZzOK1OiNfVM0mrFUu_4pjvehFYpQ0WFbJIeiL65uxx70uxx7SB25YGDu3uSP5N7zPtVLPGhDsEwYWUYfZe8OKOaZYwW6K85nNJ-PERrzgTYc0xfBBIB8r0ZF3RfO7WqJekMJ0ZQW9y_9zjF7vF-LepHlnsp2gBcfNIAmYUgpvYU22vXfrAADaU34Z-uR75-9br8MQQEazoSFa1C8GB8rZZ9DyDTIDcukfFUpENojSbXaUAMdN6fSDFwzPYV-I0R-ctqOcvkoc][7]
-
Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx74ZLqy_9ggW1ubfm3t52FEwOy5vlJGyx3zmGoeghRycCpY-YBQS4WNrTht_-u5JlWLgkKAH9H7-m5MKzevrgNRLzpJS6Irv94SAETpkAwyXLfnmlM9_1n6ThK7EzgAwaYr7-k65ah2IkbVlk4QSwU_YPvAHTN18vEgxlpIp5nEOEWBUv49eX8w0EBn0dA3BFxP3xV_AyJajOGdR0cNTeTy7Q-P7vvfH2JYadWHQ=][6]
-
Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry, ACS Publications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqDLw-idEo3xzNaNEGXmADes7AHuZYAGiwVWuzBeVolRIFq72wuHwkIsbtFJmDPmWyvM5Y4EhkjbiGneqbPMk1QmTnsEZ3aXcNEppPR8lC83wRkfReWgyLrjCHqcjEWVm14xqGzA==][2]
-
Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Inhibitors. Celcuity.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHVzOUzKnYKbB_elWG8uOQAYJur3Yr9q_xI2CmOyzJNPmozQwuvWKJGPwopb-MQL8fKIb_KRzCajQRPXZulJhmWmo5LoEgXPT2HHP2uTJw7OwZNCBvFUHvDLADu_68zVsE8VD9hH-IKkaQND9W8tzE5mRFsB0EoMb1rXONm2LVujISi7gkqFO2b2agd0RVYYeuSEBTT-g6l40_I0gXzP9jJHog7MBTK1nDku4=][8]
-
Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability. PMC, National Institutes of Health.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3K-Sh5TUzHgFm1IC5hZ9GnGPdfDwj1GqN_IHGIXFeyK2WwkjN9O3V_15SbEFIeuRZMaya35OHG43n3TY7c6cz6pyrhgJLmo2iuauEZEK_usNHCd1azGzfAway2fZdhH_vp-LMpRLneM2I-viJ][9]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Amino-1,3,5-triazin-2(1H)-one | C3H4N4O | CID 19956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. who.int [who.int]
- 8. celcuity.com [celcuity.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
